3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン

概要

説明

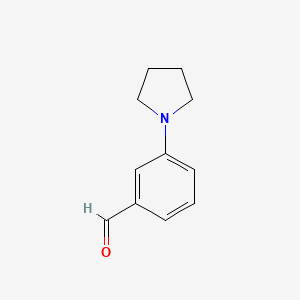

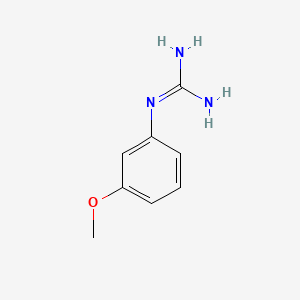

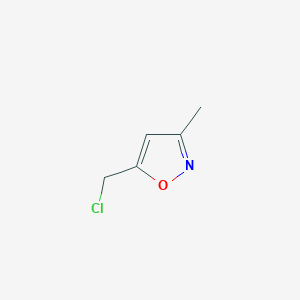

“3-Chloro-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(thiophen-2-yl)propan-1-one” consists of a thiophene ring attached to a propanone group with a chlorine atom . Thiophene is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, can undergo various chemical reactions. For instance, thiopropamine, a thiophene derivative, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .科学的研究の応用

医薬品化学:抗うつ剤合成

“3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン”は、抗うつ剤(S)-デュロキセチンの合成における重要な中間体です 。この化合物は、エナンチオ選択的生体還元を受ける能力があり、高純度の医薬品を製造するために価値があります。このプロセスは、副作用の少ない、治療効果の高い薬物を開発するために不可欠です。

有機エレクトロニクス:半導体用途

“3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン”を含むチオフェン誘導体は、有機半導体の開発に不可欠です 。これらの材料は、フレキシブルエレクトロニクスや高度なディスプレイ技術に不可欠な有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)に使用されます。

材料科学:腐食防止剤

工業化学では、”3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン”などのチオフェンを介した分子は、腐食防止剤として役立ちます 。これらの化合物は、金属を腐食性環境から保護し、構造物や機械の寿命を延ばします。

生物学研究:酵素的研究

この化合物の構造は、酵素的研究、特にチオフェン誘導体の生体還元に関与する脱水素酵素のメカニズムを理解するために役立ちます 。この研究は、新しい酵素経路の発見や生体触媒の設計につながる可能性があります。

治療研究:多様な薬理学的特性

チオフェンとその誘導体は、抗炎症、抗精神病、抗がん活性など、幅広い治療的特性を示します 。”3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン”は、潜在的な薬理学的用途を持つ新規化合物を合成するために使用できます。

薬物設計:受容体モジュレーション

この化合物は、脳の特定の受容体を標的にする薬物の設計にも使用されます。 例えば、気分障害や不安障害に関与する5-HT1A受容体に対する親和性を示す誘導体を作り出すために使用されてきました 。

化学合成:コンビナトリアル化学

コンビナトリアル化学では、”3-クロロ-1-(チオフェン-2-イル)プロパン-1-オン”は、大量の化合物のライブラリを作成するための汎用性の高い構成要素です 。このアプローチは、さまざまな化学物質の迅速な合成とスクリーニングを可能にすることで、創薬プロセスを加速させます。

作用機序

Target of Action

The primary targets of 3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene and its derivatives, which include 3-chloro-1-(thiophen-2-yl)propan-1-one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The specific mode of action of 3-Chloro-1-(thiophen-2-yl)propan-1-one It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

The exact biochemical pathways affected by 3-Chloro-1-(thiophen-2-yl)propan-1-one Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

The specific molecular and cellular effects of 3-Chloro-1-(thiophen-2-yl)propan-1-one Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

将来の方向性

Thiophene and its derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are used in the synthesis of advanced compounds with a variety of biological effects, making them a topic of interest for medicinal chemists . Therefore, the future directions in this field could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

3-chloro-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLOAFIOTOHDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428805 | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-64-7 | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。